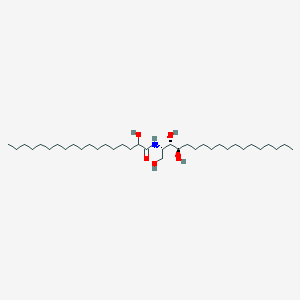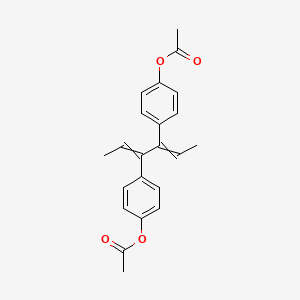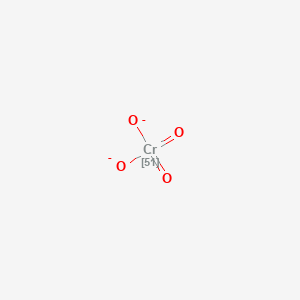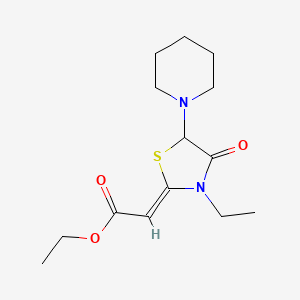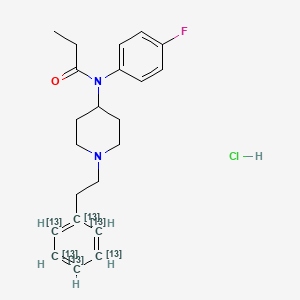
Piprozoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piprozoline involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Piprozoline undergoes several types of chemical reactions:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The bromination step in its synthesis is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Bromine and piperidine are used in the substitution reactions during its synthesis.
Major Products
The major product of these reactions is this compound itself, formed through the described synthetic route. Other products depend on the specific reactions and conditions applied.
Scientific Research Applications
Piprozoline has several applications in scientific research:
Chemistry: It is used as a model compound in studies of choleretic agents.
Biology: Research on this compound includes its effects on bile production and liver function.
Medicine: this compound is investigated for its potential therapeutic uses in conditions requiring increased bile flow.
Industry: It may be used in the development of new pharmaceuticals targeting bile-related disorders
Mechanism of Action
Piprozoline exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with bile-producing cells in the liver, enhancing their activity and increasing bile secretion .
Comparison with Similar Compounds
Piprozoline is unique in its choleretic activity compared to other compounds like fenclozic acid, which has anti-inflammatory properties. Similar compounds include:
Fenclozic acid: Primarily anti-inflammatory.
Ursodeoxycholic acid: Used to dissolve gallstones and improve bile flow.
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones.
This compound stands out due to its specific promotion of bile flow without significant anti-inflammatory effects.
Properties
CAS No. |
95406-06-7 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
InChI Key |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
Isomeric SMILES |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


